S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate
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Overview
Description
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate: is a compound primarily used as a glutathione-cleavable linker in antibody-drug conjugates (ADCs). This compound is integral in the attachment of monoclonal antibodies (mAb) to active drug molecules, facilitating targeted drug delivery, particularly in cancer therapy .
Mechanism of Action
Target of Action
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is primarily used as a linker in the formation of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .
Mode of Action
This compound acts as a linker that connects the antibody to a cytotoxic drug . It is a glutathione cleavable linker, meaning it can be cleaved by glutathione, a compound found in higher concentrations inside cells . This allows the drug to be released inside the cell after the ADC binds to its target antigen and is internalized .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the glutathione pathway . Glutathione, a tripeptide composed of glycine, cysteine, and glutamic acid, is present in high concentrations in cells and can cleave this linker, releasing the attached drug .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC will depend on factors such as the properties of the antibody, the drug, and the linker, as well as the target antigen .
Result of Action
The result of the action of this compound is the release of the cytotoxic drug inside the target cell . This leads to the death of the cell, which is the desired outcome in the treatment of diseases such as cancer .
Action Environment
The action of this compound is influenced by the environment inside and outside the cell . Factors such as the concentration of glutathione, the presence of the target antigen, and the internalization of the ADC can all affect the efficacy of this compound . Additionally, the stability of the ADC in the bloodstream and in storage can also impact its effectiveness .
Biochemical Analysis
Biochemical Properties
The role of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate in biochemical reactions is primarily as a linker in ADCs. It interacts with antibodies and drugs, facilitating the attachment of the drug to the antibody . The nature of these interactions is covalent, forming stable bonds that can withstand the extracellular environment but can be cleaved in the intracellular environment .
Cellular Effects
The effects of this compound on cells are mediated through the ADCs it forms. By linking the drug to the antibody, it allows for targeted delivery of the drug to specific cells. The impact on cell function depends on the specific drug used in the ADC .
Molecular Mechanism
This compound itself does not directly interact with biomolecules or influence gene expression. The ADCs it forms can exert effects at the molecular level. The mechanism of action depends on the specific drug used in the ADC .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound depend on the conditions of the laboratory setting. As part of an ADC, it remains stable until the ADC is internalized by the target cell, where it is cleaved to release the drug .
Dosage Effects in Animal Models
The effects of this compound in animal models would depend on the specific ADC it is part of. The dosage effects, including any threshold effects or toxic effects at high doses, would be determined by the drug used in the ADC .
Metabolic Pathways
This compound is not directly involved in metabolic pathways. The drug used in the ADC could interact with various enzymes and cofactors and could influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated through the ADCs it forms. The ADCs can be recognized and internalized by cells expressing the target antigen, allowing for targeted distribution of the drug .
Subcellular Localization
The subcellular localization of this compound is determined by the ADC it is part of. Once the ADC is internalized by the cell, the linker is cleaved, releasing the drug. The localization of the drug within the cell would depend on its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate involves the reaction of methanesulfonyl chloride with 1-hydroxy-2-methylpropan-2-yl thiol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is used as a linker in the synthesis of complex molecules, particularly in the development of ADCs .
Biology: In biological research, this compound is used to study the mechanisms of drug delivery and the role of glutathione in cellular processes .
Medicine: The primary application in medicine is in the development of targeted cancer therapies. ADCs utilizing this linker can deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of ADCs and other targeted therapies .
Comparison with Similar Compounds
- S-(2-Hydroxyethyl) methanesulfonothioate
- S-(2-Hydroxypropyl) methanesulfonothioate
- S-(1-Hydroxy-2-ethylpropan-2-yl) methanesulfonothioate
Comparison: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is unique due to its specific alkyl-chain composition, which provides optimal stability and cleavage efficiency in ADCs. Compared to similar compounds, it offers a balance between hydrophilicity and hydrophobicity, enhancing its solubility and compatibility with various drug molecules .
Properties
IUPAC Name |
2-methyl-2-methylsulfonylsulfanylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S2/c1-5(2,4-6)9-10(3,7)8/h6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRLIMMXMOWDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)SS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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